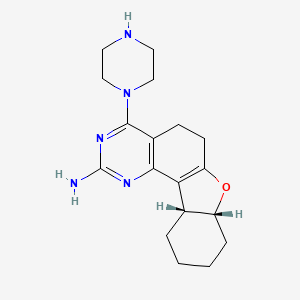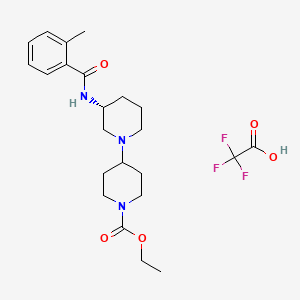
VU0364572 TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU0364572 TFA salt is an orally active and selective allosteric agonist of the M1 muscarinic receptor . It has an EC50 of 0.11 μM . VU0364572 TFA salt has neuroprotective potential for preventing memory impairments and reducing neuropathology in Alzheimer’s Disease . It is also CNS penetrant .
Chemical Reactions Analysis
VU0364572 TFA salt promotes KCNQ2, NR1, and MARCKS phosphorylation in striatal/NAc slices . The exact chemical reactions involving VU0364572 TFA salt are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Neuroscience Research M1 Receptor Agonism
VU0364572 TFA salt is a potent and selective agonist of the muscarinic acetylcholine receptor 1 (M1). It has been shown to induce concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation in cell lines transfected with the human M1 receptor, which is significant for studying neurological pathways and potential treatments for neurological disorders .
Alzheimer’s Disease Therapy Cognitive and Memory Enhancement
Due to its selective activation of the M1 muscarinic acetylcholine receptor, VU0364572 TFA salt is considered an attractive mechanism for Alzheimer’s disease therapy. M1 mediates key effects on cognition, memory, and behavior, which are critical areas affected by Alzheimer’s. Additionally, it may have disease-modifying effects on amyloid-beta formation and tau phosphorylation, which are hallmarks of Alzheimer’s pathology .
Pharmacokinetics Metabolic Stability
In pharmacokinetic studies, VU0364572 has been evaluated for its metabolic stability. The half-life of VU0364572 was found to be approximately 45 minutes in a study, which is an important consideration for its therapeutic application and dosage formulation .
Drug Development Selectivity and Potency
The selectivity and potency of VU0364572 TFA salt make it a valuable lead candidate in drug development. Its high selectivity for the M1 receptor over other muscarinic receptors (M2-M5) allows for targeted therapeutic effects with reduced side effects .
Cellular Signaling Calcium Mobilization
VU0364572 TFA salt’s ability to induce calcium mobilization in cells expressing the M1 receptor is crucial for understanding cellular signaling mechanisms. This property can be utilized in research to dissect the pathways involved in neurotransmission and cellular responses .
Molecular Biology ERK1/2 Phosphorylation
The compound’s effect on ERK1/2 phosphorylation provides insights into molecular biology, particularly in signal transduction pathways. This can aid in the study of cell growth, survival, and differentiation processes .
Mécanisme D'action
Target of Action
VU0364572 TFA salt is an orally active and selective allosteric agonist of the M1 muscarinic receptor . The M1 muscarinic receptor is a G-protein coupled receptor that plays a crucial role in the central nervous system, particularly in cognition and memory processes .
Mode of Action
VU0364572 TFA salt interacts with the M1 muscarinic receptor, inducing concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation . This interaction results in the activation of the receptor and subsequent intracellular signaling cascades .
Biochemical Pathways
The activation of the M1 muscarinic receptor by VU0364572 TFA salt affects several biochemical pathways. One key pathway involves the protein kinase C (PKC) . The activation of PKC leads to the phosphorylation of various proteins, including KCNQ2, NR1, and MARCKS . These phosphorylation events can modulate neuronal signaling and contribute to the compound’s effects on cognition and memory .
Pharmacokinetics
VU0364572 TFA salt is orally active and has good penetration into the central nervous system . It has a half-life of approximately 45 minutes , indicating a relatively rapid metabolism and elimination. The pharmacokinetic properties of VU0364572 TFA salt contribute to its bioavailability and potential for therapeutic use .
Result of Action
The activation of the M1 muscarinic receptor by VU0364572 TFA salt has several molecular and cellular effects. It has been shown to have neuroprotective potential, preventing memory impairments and reducing neuropathology in models of Alzheimer’s Disease . Specifically, it can significantly reduce levels of soluble and insoluble Aβ 40,42 in the cortex and hippocampus, and decrease oligomeric (oAβ) levels in the cortex .
Action Environment
The action, efficacy, and stability of VU0364572 TFA salt can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and effects can be affected by factors such as the physiological state of the individual, the presence of other drugs, and specific characteristics of the disease state . .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQJTFXOBPBLZ-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VU0364572 TFA salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

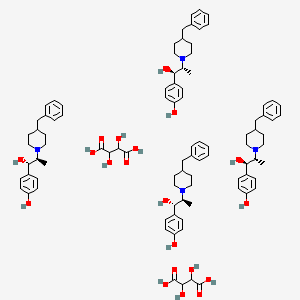
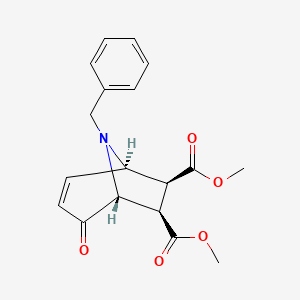
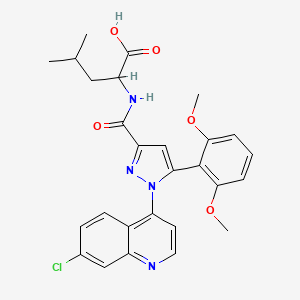
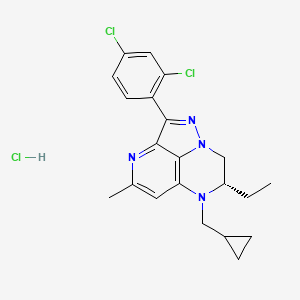


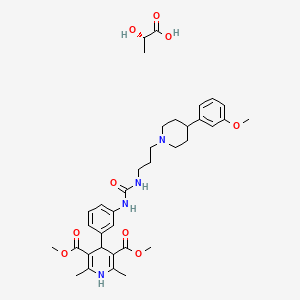

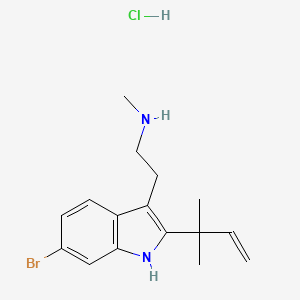
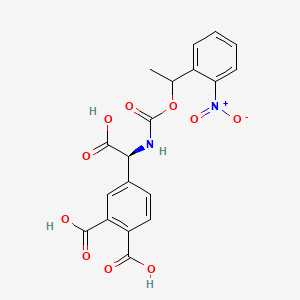
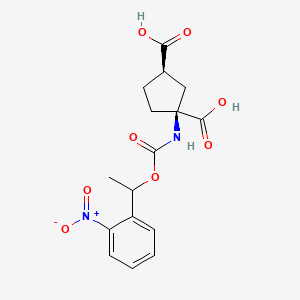
![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)

